molecular formula C8H11NO2 B096985 3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid CAS No. 17106-08-0

3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid

Cat. No. B096985
CAS RN: 17106-08-0
M. Wt: 153.18 g/mol
InChI Key: MSCHSIGGQKWJIB-UHFFFAOYSA-N
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Description

3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid is a chemical compound with the molecular formula C8H11NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The compound has been used in the synthesis of various chemical products .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . For instance, 2,4,4-trimethoxybutan-1-amine can be used in the condensation process .


Molecular Structure Analysis

The molecular structure of 3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid can be represented by the InChI code: 1S/C8H11NO2/c1-4-5(2)9-6(3)7(4)8(10)11/h9H,1-3H3, (H,10,11) and the InChI key: DYIFXZWICBFBHF-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the presence of a strong mineral acid, 3,4,5-trimethyl-1H-pyrrole-2-carboxylate reacts with p-nitrobenzenediazonium ions to give a red, chemically labile, azo dye .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 153.18 . The infrared (IR) spectra of the analogues showed characteristic N-H stretching close to the carbonyl group in the 3434–3352 cm −1 region, the N-H bands of the pyrrole rings were confirmed in the 3247–3399 cm −1 region, amide C=O stretching at 1625–1686 cm −1, C=C absorptions between 1455 and 1463 cm −1 .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis and Reactivity in Photochemical Processes

    A study reported the synthesis of derivatives from 3,4-dimethylpyrrole, showing their reactivity in thermal and photochemical processes, including isomerization (Groot & Lugtenburg, 2010)(Groot & Lugtenburg, 2010).

  • Mechanistic Insights in Gewald Synthesis

    Another study explored the Gewald synthesis process for thiophenes, using derivatives like 3,4-trimethylpyrrole as intermediates and providing insights into the mechanistic aspects of the synthesis (Peet et al., 1986)(Peet et al., 1986).

Ligand Application in Catalysis

  • Ligand in Copper-Catalyzed Reactions: A 2008 study found pyrrole-2-carboxylic acid to be an effective ligand in copper-catalyzed monoarylation of anilines with aryl iodides and bromides (Altman et al., 2008)(Altman et al., 2008).

Materials Science and Polymers

  • Electrosynthesis of Polypyrrole Films: A 2013 study used a theoretical approach to understand the electrosynthesis of polypyrrole-2-carboxylic acid films, analyzing molecular structures and proposing a polymerization mechanism (Foschini et al., 2013)(Foschini et al., 2013).

Novel Syntheses and Functionalization

  • Synthesis of Novel Heterocyclic Compounds

    A research study described the synthesis of tricyclic nitrogen-containing substances using compounds like 1,2,3-trimethyl-7-aminoindoles, highlighting new methods in the field of organic chemistry (Zhukova & Entsova, 2019)(Zhukova & Entsova, 2019).

  • Carboxylic Acid-Functionalized Polymer Synthesis

    The synthesis and characterization of carboxylic acid-functionalized polypyrrole-silica microparticles were detailed in a study, indicating potential biomedical applications (Maeda et al., 1995)(Maeda et al., 1995).

properties

IUPAC Name

3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-4-5(2)7(8(10)11)9-6(4)3/h9H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCHSIGGQKWJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446328
Record name 3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid

CAS RN

17106-08-0
Record name 3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid
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Reactant of Route 5
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Reactant of Route 6
3,4,5-trimethyl-1H-pyrrole-2-carboxylic Acid

Citations

For This Compound
2
Citations
C Schmuck, W Wienand - Journal of the American Chemical …, 2003 - ACS Publications
The synthesis of a novel water-soluble guanidiniocarbonyl pyrrole carboxylate zwitterion 2 is described, and its self-association in aqueous solutions is studied. Zwitterion 2 forms …
Number of citations: 222 pubs.acs.org
KAR Lund - 2015 - dalspace.library.dal.ca
Dipyrrins and prodigiosenes are two classes of pyrrolic compounds. Dipyrrins consist of two pyrrole units linked by a methane bridge and prodigiosenes are a class of pyrrolyldipyrrins (…
Number of citations: 2 dalspace.library.dal.ca

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